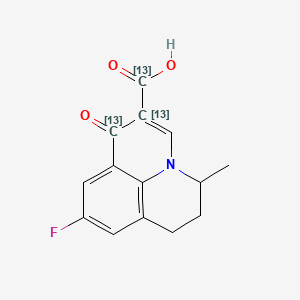

Flumequin-13C3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

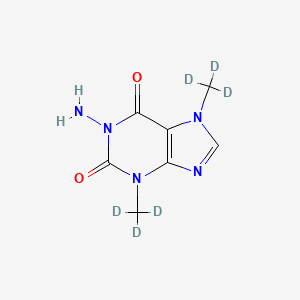

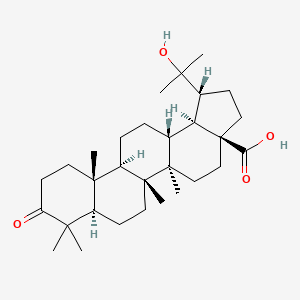

Flumequin-13C3 ist ein synthetisches chemotherapeutisches Antibiotikum, das zur Klasse der Fluorchinolon-Arzneimittel gehört. Es ist eine markierte Verbindung, die speziell für den Einsatz in der wissenschaftlichen Forschung und analytischen Anwendungen entwickelt wurde. Die Verbindung ist strukturell mit Nalidixinsäure und Oxolinsäure verwandt und bekannt für ihre antibakteriellen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Flumequine-13C3 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of flumequine in various samples.

Biology: Employed in studies investigating the biological effects of fluoroquinolone antibiotics on cellular processes.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of fluoroquinolone antibiotics in the body.

Industry: Applied in the development of new antibacterial agents and in quality control of pharmaceutical products

Wirkmechanismus

Target of Action

Flumequine-13C3, a labeled version of Flumequine, is a synthetic chemotherapeutic antibiotic of the fluoroquinolone drug class . It primarily targets bacterial DNA gyrase, a type II topoisomerase . This enzyme is crucial for bacterial DNA replication as it introduces negative supercoils (or relaxes positive supercoils) into the DNA molecule, relieving the tension caused by the unwinding of the DNA double helix .

Mode of Action

Flumequine-13C3, like its parent compound Flumequine, acts as an inhibitor of bacterial DNA gyrase . By binding to this enzyme, Flumequine-13C3 prevents the supercoiling of bacterial DNA, which is a necessary step in DNA replication . This inhibition disrupts the replication process, leading to DNA fragmentation and ultimately, bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by Flumequine-13C3 is bacterial DNA replication . By inhibiting DNA gyrase, Flumequine-13C3 prevents the relaxation of positive supercoils that form in the DNA molecule during replication . This disruption of the normal supercoiling process leads to breaks in the DNA, halting replication and leading to cell death .

Result of Action

The primary result of Flumequine-13C3’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This is achieved through the disruption of DNA replication via the inhibition of DNA gyrase . Flumequine-13C3 is active against a range of bacteria, including S. aureus, S. pyogenes, B. subtilis, E. coli, P. aeruginosa, S. faecalis, and K. pneumoniae .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Flumequine-13C3 interacts with various biomolecules, primarily functioning as a topoisomerase II inhibitor . It exhibits activity against a range of bacteria, including S. aureus, S. pyogenes, B. subtilis, E. coli, P. aeruginosa, S. faecalis, and K. pneumoniae .

Cellular Effects

Flumequine-13C3 has been shown to influence cellular function in several ways. For instance, it has been found to increase melanin content in B16F10 cells and zebrafish larvae by activating p38 MAPK and JNK . It also leads to an increase in resistant E. coli in caecal fermentation, comparable with enrofloxacin .

Molecular Mechanism

The molecular mechanism of Flumequine-13C3 involves its role as a topoisomerase II inhibitor . It disrupts the supercoiling of bacterial DNA, thereby blocking transcription and replication . According to molecular docking prediction, Flumequine targets dual-specificity MAPK phosphatase 16 (DUSP16), a major negative regulator of p38 MAPK and JNK .

Dosage Effects in Animal Models

In young dogs, Flumequine did not induce adverse effects after oral administration up to 100 mg/kg bw/day

Metabolic Pathways

Flumequine-13C3 is involved in the metabolic pathways related to the inhibition of topoisomerase II

Subcellular Localization

Considering its role as a topoisomerase II inhibitor, it is likely to localize in the nucleus where it can interact with bacterial DNA .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Flumequin-13C3 wird durch eine Reihe von chemischen Reaktionen synthetisiert, bei denen Kohlenstoff-13-Isotope in das Flumequin-Molekül eingebaut werden. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit der Herstellung der Chinolon-Grundstruktur.

Isotopenmarkierung: Kohlenstoff-13-Isotope werden an bestimmten Positionen des Chinolonrings eingeführt.

Endmontage: Das markierte Chinolon wird dann weiteren chemischen Modifikationen unterzogen, um das Endprodukt this compound zu erhalten

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound erfolgt durch eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren umfasst:

Bulk-Synthese: Große Mengen an Ausgangsmaterialien werden unter kontrollierten Bedingungen umgesetzt.

Reinigung: Das Rohprodukt wird mit Techniken wie Chromatographie gereinigt, um Verunreinigungen zu entfernen.

Qualitätskontrolle: Das Endprodukt wird einer strengen Qualitätskontrolle unterzogen, um sicherzustellen, dass es die analytischen Standards erfüllt

Analyse Chemischer Reaktionen

Arten von Reaktionen

Flumequin-13C3 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in reduzierte Formen umwandeln.

Substitution: Substitutionsreaktionen beinhalten den Austausch spezifischer Atome oder Gruppen innerhalb des Moleküls

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nukleophile

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Referenzstandard in der analytischen Chemie zur Quantifizierung von Flumequin in verschiedenen Proben verwendet.

Biologie: Wird in Studien eingesetzt, die die biologischen Wirkungen von Fluorchinolon-Antibiotika auf zelluläre Prozesse untersuchen.

Medizin: Wird in pharmakokinetischen Studien eingesetzt, um den Metabolismus und die Verteilung von Fluorchinolon-Antibiotika im Körper zu verstehen.

Industrie: Anwendung bei der Entwicklung neuer antibakterieller Wirkstoffe und bei der Qualitätskontrolle von pharmazeutischen Produkten

Wirkmechanismus

This compound übt seine antibakterielle Wirkung aus, indem es die bakterielle DNA-Gyrase und Topoisomerase IV, Enzyme, die für die DNA-Replikation und Transkription essentiell sind, hemmt. Diese Hemmung führt zur Störung bakterieller DNA-Prozesse, was letztendlich zum Zelltod führt. Zu den beteiligten molekularen Zielstrukturen und -wegen gehört die Bindung von this compound an die aktiven Zentren dieser Enzyme, wodurch ihre normale Funktion verhindert wird .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nalidixinsäure: Ein früheres Chinolon-Antibiotikum mit ähnlichen antibakteriellen Eigenschaften.

Oxolinsäure: Ein weiteres Chinolon-Antibiotikum, das strukturell mit Flumequin-13C3 verwandt ist.

Ciprofloxacin: Ein weit verbreitetes Fluorchinolon-Antibiotikum mit breiterer antibakterieller Aktivität

Einzigartigkeit

This compound ist durch seine spezifische Isotopenmarkierung einzigartig, die es in analytischen und Forschungsanwendungen besonders wertvoll macht. Die Einarbeitung von Kohlenstoff-13-Isotopen ermöglicht eine präzise Verfolgung und Quantifizierung in verschiedenen Studien und liefert Erkenntnisse, die mit unmarkierten Verbindungen nicht möglich sind .

Eigenschaften

IUPAC Name |

7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/i11+1,13+1,14+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSPPJIUMHPXMA-AIGZGMKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC2=C3N1C=[13C]([13C](=O)C3=CC(=C2)F)[13C](=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3,3-trideuterio-2-[3-[hydroxy(phenyl)methyl]phenyl](313C)propanoic acid](/img/structure/B563821.png)